REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([N+:8]([O-:10])=[O:9])=[C:4]([Cl:11])[C:3]=1[CH3:12].CC(N=NC(C#N)(C)C)(C#N)C.C1C(=O)N([Br:32])C(=O)C1>C(Cl)(Cl)(Cl)Cl>[Br:32][CH2:12][C:3]1[C:4]([Cl:11])=[C:5]([N+:8]([O-:10])=[O:9])[CH:6]=[CH:7][C:2]=1[Cl:1]
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Name
|
|
Quantity
|
6.18 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(C(=C(C=C1)[N+](=O)[O-])Cl)C
|
Name
|
|
Quantity
|
200 mg
|
Type
|
reactant
|
Smiles
|
CC(C)(C#N)N=NC(C)(C)C#N
|
Name
|
|
Quantity
|
7.96 g
|
Type
|
reactant
|
Smiles
|
C1CC(=O)N(C1=O)Br
|
Name
|
|
Quantity
|
75 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
7.96 g
|
Type
|
reactant
|
Smiles
|
C1CC(=O)N(C1=O)Br
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Type
|
CUSTOM
|
Details
|
under stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
reflux
|
Type
|
CUSTOM
|
Details
|
was consumed
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Type
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FILTRATION
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Details
|
The reaction mixture was filtered hot
|
Type
|
CUSTOM
|
Details
|
the filtrate was evaporated to dryness
|
Type
|
CUSTOM
|
Details
|
chromatographed (SiO2, hexanes:EtOAc, 9:1 to 8.5:1.5)
|
Type
|
CUSTOM
|
Details
|
The product was obtained as
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Name
|
|
Type
|
|
Smiles
|
BrCC1=C(C=CC(=C1Cl)[N+](=O)[O-])Cl
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |